molecular formula C9H9NO3 B1588185 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime CAS No. 31127-39-6

2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime

Cat. No.: B1588185
CAS No.: 31127-39-6
M. Wt: 179.17 g/mol
InChI Key: MQTBKHWWMQAHAF-POHAHGRESA-N
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Description

2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is known for its unique chemical structure, which includes a benzodioxin ring fused with a carboxaldehyde group and an oxime functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime typically involves the following steps:

    Formation of 1,4-Benzodioxin-6-carboxaldehyde: This intermediate is synthesized by reacting 1,4-benzodioxane with a formylating agent under controlled conditions.

    Conversion to Oxime: The 1,4-Benzodioxin-6-carboxaldehyde is then treated with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated monitoring systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The oxime group can be reduced to form the corresponding amine.

    Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Forms 1,4-Benzodioxin-6-carboxylic acid.

    Reduction: Forms 1,4-Benzodioxin-6-carboxaldehyde amine.

    Substitution: Forms various substituted benzodioxin derivatives.

Scientific Research Applications

2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It modulates pathways related to cell signaling, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxan-6-carboxaldehyde: Shares a similar benzodioxin ring structure but lacks the oxime group.

    3,4-Ethylenedioxybenzaldehyde: Contains an ethylenedioxy group instead of the benzodioxin ring

Uniqueness

2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime is unique due to its combination of a benzodioxin ring, carboxaldehyde group, and oxime functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

CAS No.

31127-39-6

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

(NZ)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)hydroxylamine

InChI

InChI=1S/C9H9NO3/c11-10-6-7-1-2-8-9(5-7)13-4-3-12-8/h1-2,5-6,11H,3-4H2/b10-6-

InChI Key

MQTBKHWWMQAHAF-POHAHGRESA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=N\O

SMILES

C1COC2=C(O1)C=CC(=C2)C=NO

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=NO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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